Cyanomethyl acrylate

Description

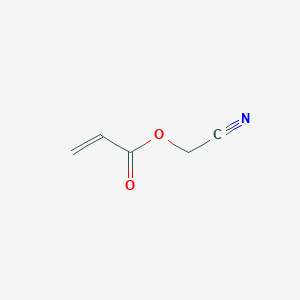

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyanomethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-2-5(7)8-4-3-6/h2H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMQFZCWOFLFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434418 | |

| Record name | cyanomethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13818-40-1 | |

| Record name | cyanomethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyanomethyl Acrylate Derivatives

Polymerization Techniques for Cyanomethyl Acrylate (B77674) Monomers

Controlled Radical Polymerization (CRP) Methodologies

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another cornerstone of controlled radical polymerization, known for its ability to synthesize polymers with precise architectures sigmaaldrich.comsigmaaldrich.commdpi.comspringernature.com. While direct examples of synthesizing poly(cyanomethyl acrylate) specifically via ATRP are less prominent in the reviewed literature compared to RAFT, ATRP is widely applied to acrylate monomers.

ATRP for Acrylate Systems: ATRP offers robust control over the polymerization of various acrylate monomers, enabling the synthesis of linear chains, block copolymers, star polymers, and other complex architectures mdpi.comspringernature.comsci-hub.se. The process typically involves a transition metal catalyst (e.g., copper complexes) and an alkyl halide initiator, which reversibly activate and deactivate propagating radical chains mdpi.comspringernature.com.

Potential for this compound Architectures: Although specific studies detailing the synthesis of poly(this compound) architectures via ATRP were not explicitly found in the provided snippets, the general principles of ATRP suggest its applicability. If this compound monomer were polymerized using ATRP, it would be possible to create well-defined structures such as block copolymers by sequential monomer addition, or star polymers by using multi-arm initiators. The cyanomethyl group itself, being relatively stable, would likely be retained within the polymer structure, potentially imparting unique properties.

Photo-Controlled Radical Polymerization (Photo-CRP)

Photo-Controlled Radical Polymerization (Photo-CRP) utilizes light to regulate polymerization processes, offering advantages in spatiotemporal control and enabling polymerization under mild conditions.

Light-Initiated Polymerization Mechanisms: Photo-CRP encompasses methods like photo-iniferter polymerization and photo-RAFT, where light triggers the activation or deactivation of polymerization chains nih.govacs.orgrsc.orgcore.ac.uk. In photo-iniferter systems, specific molecules (iniferters) undergo bond cleavage upon irradiation to generate initiating radicals acs.orgcore.ac.uk. Photo-RAFT, on the other hand, uses light to activate or modulate the RAFT agent, facilitating controlled polymerization nih.govrsc.org. Acrylate monomers are frequently polymerized using these techniques, often employing visible light sci-hub.seacs.orgresearchgate.net. The cyanomethyl group is relevant here primarily through its presence in cyanomethyl-containing RAFT agents, which can be employed in photo-RAFT processes uiowa.edu. For example, cyanomethyl dodecyl trithiocarbonate (B1256668) has been used in photopolymerization kinetics studies of acrylate formulations uiowa.edu.

Optimization of Photopolymerization Parameters: The efficiency and control in photopolymerization are highly dependent on several parameters, including light intensity, wavelength, and the concentration of photoinitiators or CTAs. For acrylate photopolymerization, increasing light intensity generally leads to higher polymerization rates and greater curing degrees mdpi.comtum.de. Optimization studies have explored the interplay between light intensity, exposure time, and monomer conversion to achieve desired material properties mdpi.comrsc.orgfigshare.com. While specific optimization data for this compound monomer is limited, these general principles for acrylate photopolymerization are applicable. For instance, controlling the concentration of cyanomethyl-containing CTAs in photo-RAFT systems would be crucial for achieving narrow dispersities and predictable molecular weights nih.govrsc.org.

Table 2: Optimization Parameters in Acrylate Photopolymerization

| Parameter | Effect on Polymerization | Relevant Monomers/Systems | Key Reference(s) |

| Light Intensity | Higher intensity increases polymerization rate and curing degree. | Acrylates | mdpi.comtum.de |

| Exposure Time | Influences curing degree; plateau effect observed with extended exposure. | Acrylates | mdpi.com |

| CTA Concentration | Crucial for control; affects molecular weight and dispersity in photo-RAFT. | Acrylates (with CTAs) | nih.govrsc.org |

| Wavelength | Dictates photoinitiator/iniferter activation; influences reaction efficiency. | Acrylates | sci-hub.seacs.org |

| Photoinitiator Conc. | Affects polymerization rate and curing degree; interaction with other formulation components. | Acrylates | figshare.com |

Advanced Polymerization Kinetics and Mechanistic Investigations

Quantitative Monitoring of Polymerization Kinetics

Accurate monitoring of monomer conversion is crucial for understanding and controlling polymerization processes. Spectroscopic techniques provide powerful tools for real-time, in-situ analysis of these transformations.

Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are indispensable for characterizing polymers and monitoring monomer conversion during polymerization. FT-IR can track the disappearance of characteristic monomer peaks (e.g., C=C stretching) and the appearance of polymer backbone signals. ¹H NMR spectroscopy offers detailed structural information and can also quantify monomer conversion by comparing the integral of monomer proton signals to those of the polymer or an internal standard dergipark.org.trresearchgate.net. While specific real-time monitoring data for "cyanomethyl acrylate" monomer is not detailed, these methods are standard for assessing the kinetics of acrylate (B77674) polymerizations controlled by RAFT agents dergipark.org.trresearchgate.netacs.org.

The presence of a RAFT agent is designed to mediate polymerization, minimizing irreversible termination events and promoting controlled chain growth. The nature of the R-group on the RAFT agent significantly influences the initial phase of polymerization, including the presence and duration of inhibition periods and the subsequent growth characteristics. RAFT agents featuring a cyanomethyl R-group are generally effective in promoting controlled growth for acrylate monomers, leading to linear kinetic plots and predictable molecular weight evolution with conversion sigmaaldrich.compsu.edu. In contrast, RAFT agents with less effective R-groups, such as phenylethyl, can lead to significant inhibition or retardation due to slow reinitiation, thereby compromising control psu.edu. The cyanomethyl group's ability to efficiently reinitiate polymerization contributes to reducing these inhibition periods and ensuring a consistent concentration of active propagating chains.

Chain Transfer and Reinitiation Kinetics in Controlled Radical Polymerization

The core mechanism of RAFT polymerization relies on the reversible addition and fragmentation of radicals with the RAFT agent, which governs chain transfer and reinitiation kinetics. The structure of the RAFT agent, particularly the cyanomethyl R-group, plays a pivotal role in these processes.

The effectiveness of a RAFT agent is quantified by its apparent chain transfer coefficient (Ctr), which reflects the agent's ability to deactivate propagating radicals. For cyanomethyl-functionalized RAFT agents, the electron-withdrawing nature of the cyanomethyl substituent can influence the stability of the intermediate radical adduct and the rate of fragmentation. Studies have shown that the apparent chain transfer constant for cyanomethyl-containing RAFT agents can vary depending on the specific structure of the Z-group and the monomer. For instance, in the polymerization of vinyl acetate (B1210297), the apparent chain transfer constant increased with the electron-withdrawing nature of the substituent on N-aryl N-pyridyl S-cyanomethyl dithiocarbamates, ranging from 93 to over 320 mdpi.com.

Table 1: Apparent Chain Transfer Coefficients (Ctr) for Cyanomethyl RAFT Agents in Acrylate-Related Polymerizations

| RAFT Agent Type | Monomer Studied | Apparent Ctr Range | Notes | Reference |

| N-(p-methoxyphenyl) N-pyridyl S-cyanomethyl xanthate | Vinyl Acetate | ~93 | Lower electron-withdrawing substituent | mdpi.com |

| N-(4-pyridyl) N-(p-cyanophenyl) S-cyanomethyl dithiocarbamate (B8719985) | Vinyl Acetate | >320 | Higher electron-withdrawing substituent | mdpi.com |

| Cyanomethyl trithiocarbonates | N-vinylcarbazole (NVC) | Not specified | Displayed linear pseudo-first order reaction kinetics, indicating efficient control and reinitiation. | psu.edu |

| Cyanomethyl xanthates | N-vinylcarbazole (NVC) | Not specified | Displayed linear pseudo-first order reaction kinetics, indicating efficient control and reinitiation. | psu.edu |

The cyanomethyl group is recognized as a highly effective R-group for the RAFT polymerization of acrylates and acrylamides sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. Its effectiveness stems from its ability to act as both a good leaving group and an efficient radical reinitiator. Upon addition of a propagating radical to the thiocarbonylthio moiety of the RAFT agent, a transient intermediate is formed. The subsequent fragmentation of this intermediate, with the cyanomethyl group acting as the leaving radical (R•), is crucial for regenerating the propagating radical and allowing chain growth to continue sigmaaldrich.com. This process is generally rapid and reversible, facilitating control over molecular weight and dispersity. The cyanomethyl group's electronic properties contribute to a favorable fragmentation rate, ensuring that the concentration of active propagating radicals remains sufficiently high for controlled growth, unlike less effective R-groups such as phenylethyl, which can lead to slow reinitiation and polymerization retardation psu.edu. The cyanomethyl group's efficacy in reinitiating polymerization is particularly beneficial for more-activated monomers (MAMs), which include acrylates rsc.org.

Catalytic Modulation and Control of Polymerization Processes

While RAFT polymerization inherently offers control, other catalytic methods can further modulate polymerization processes. For instance, photoinduced electron/energy transfer (PET) mediated RAFT polymerization has been explored for acrylates, allowing for precise control over monomer insertion acs.org. Additionally, catalytic systems, such as those involving transition metals, are employed in the copolymerization of acrylates with other monomers, influencing polymerization rates and polymer properties nih.gov. However, the primary control mechanism discussed in relation to the cyanomethyl group's function is within the RAFT framework, where it dictates the chain transfer and reinitiation steps.

Effects of Lewis Acids on RAFT Copolymerization Rate and Reactivity Ratios

The integration of Lewis acids into Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization processes involving this compound-related systems has demonstrated significant control over polymerization kinetics and copolymer composition. Specifically, the use of scandium triflate (Sc(OTf)₃) as a Lewis acid has been investigated to modulate the activity of a switchable dithiocarbamate RAFT agent, cyanomethyl (4-fluorophenyl)(pyridin-4-yl)carbamodithioate researchgate.netacs.org. This approach has shown promise in enhancing control over RAFT copolymerizations, particularly when involving monomers with differing activation levels, such as methyl acrylate (MA) and vinyl acetate (VAc) researchgate.netacs.org.

| Lewis Acid Concentration ([Sc(OTf)₃]/[RAFT]) | rMA | rVAc |

| 0 | 4.04 | 0.032 |

| 0.5 mol equiv | 3.08 | 0.17 |

| 1 mol equiv | 2.68 | 0.62 |

Analysis using ¹³C Nuclear Magnetic Resonance (¹³C NMR) and Differential Scanning Calorimetry (DSC) has confirmed this enhanced incorporation of VAc with increasing levels of Sc(OTf)₃ researchgate.netacs.org. Importantly, the inclusion of Sc(OTf)₃ does not adversely affect the thiocarbonylthio end-groups of the RAFT polymers, maintaining high end-group fidelity throughout the copolymerization process researchgate.netacs.org. While other Lewis acids like AlCl₃ have been shown to influence the tacticity of acrylonitrile (B1666552) polymerization by coordinating to nitrile groups vt.edu, the primary impact of Sc(OTf)₃ in the context of this compound-related RAFT systems is on controlling molecular weight distribution and monomer incorporation in copolymerization researchgate.netacs.org.

Investigation of Organocatalyst Performance and Reaction Pathways

Organocatalysis represents a burgeoning field for the controlled polymerization of acrylic monomers, offering potential advantages such as reduced toxicity and easier catalyst removal compared to metal-based systems sioc-journal.cnd-nb.info. While significant progress has been made in organocatalyzed polymerizations, particularly for methacrylates, the polymerization of acrylates, including those with cyanomethyl functionalities, presents distinct challenges d-nb.info.

Research has explored organocatalytic multicomponent reactions for the synthesis of compounds related to this compound, such as 3-(cyanomethoxy)acrylates. For instance, a novel organocatalytic multicomponent cyanovinylation of aldehydes has been developed using acetone (B3395972) cyanohydrin as a cyanide source and methyl propiolate, catalyzed by N-methyl morpholine. This process yields 3-(cyanomethoxy)acrylates with excellent yields and a preponderance of the E-isomer, demonstrating the utility of organocatalysis in constructing molecules with cyanomethyl ether linkages nih.govresearchgate.net. The reaction pathway involves the in situ generation of a strong base from the nucleophilic catalyst, which then facilitates the addition of cyanide and subsequent steps to form the target product nih.gov.

In the broader context of acrylic monomer polymerization, organocatalyzed Group Transfer Polymerization (GTP) has emerged, utilizing small organic bases and acids as catalysts sioc-journal.cn. These methods aim to improve control over molecular weight and molecular weight distribution, expand the scope of polymerizable monomers, and enable novel polymer topologies sioc-journal.cn. While specific studies detailing the performance and reaction pathways of organocatalysts for the direct polymerization of this compound are not extensively documented in the reviewed literature, the general principles of organocatalysis in acrylic polymerization suggest potential avenues for future research. The development of effective organocatalysts for acrylates often requires careful catalyst design, as these monomers can be more challenging to polymerize in a controlled manner compared to methacrylates d-nb.info.

Copolymerization and Terpolymerization Architectures of Cyanomethyl Acrylates

Design and Synthesis of Statistical and Block Copolymers

The synthesis of copolymers containing cyanomethyl acrylate (B77674) units allows for the fine-tuning of material properties by combining the characteristics of different monomers. Both statistical and block copolymers have been explored, with the choice of architecture depending on the desired end-use application.

While specific studies on the copolymerization of cyanomethyl acrylate are limited in publicly available literature, the general principles of acrylate and methacrylate (B99206) copolymerization provide a framework for understanding its potential behavior. Acrylates and methacrylates are readily copolymerized via various methods, including free radical polymerization. For instance, the copolymerization of 4-cyanophenyl acrylate (CPA), a structurally related monomer, with methyl methacrylate (MMA) has been successfully achieved through free radical solution polymerization using benzoyl peroxide as an initiator researchgate.net. The resulting copolymers were characterized by FT-IR, 1H-NMR, and 13C-NMR spectroscopy to confirm their composition researchgate.net.

The reactivity ratios of the co-monomers are crucial in determining the final copolymer composition and distribution of monomer units along the polymer chain. In the case of 2-cyanomethyl-1,3-butadiene copolymerized with styrene (B11656) and acrylonitrile (B1666552), the cyano-diene monomer exhibited higher reactivity ratios than its co-monomers, leading to copolymers enriched in the cyano-containing monomer researchgate.net. This suggests that the cyano group can influence monomer reactivity.

Common acrylate and methacrylate co-monomers that could potentially be copolymerized with this compound to tailor properties such as glass transition temperature (Tg), solubility, and mechanical strength include:

Methyl methacrylate (MMA)

Butyl acrylate (BA)

2-Ethylhexyl acrylate (EHA)

Hydroxyethyl methacrylate (HEMA)

The choice of co-monomer would be dictated by the desired properties of the final material. For example, copolymerization with a low-Tg monomer like butyl acrylate would be expected to result in a softer, more flexible material.

| Co-monomer | Potential Influence on Copolymer Properties |

|---|---|

| Methyl methacrylate (MMA) | Increases glass transition temperature (Tg) and hardness. |

| Butyl acrylate (BA) | Decreases Tg, increases flexibility and softness. |

| 2-Ethylhexyl acrylate (EHA) | Provides low-temperature flexibility and tackiness. |

| Hydroxyethyl methacrylate (HEMA) | Introduces hydroxyl groups for increased hydrophilicity and potential for crosslinking. |

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over copolymer composition, architecture, and molecular weight. These methods are highly suitable for the synthesis of multifunctional copolymers incorporating this compound with tailored compositions.

RAFT Polymerization: The RAFT process is a versatile method for synthesizing block copolymers with a wide range of functional monomers cmu.edu. By selecting an appropriate RAFT agent, the polymerization of this compound could be controlled to produce well-defined homopolymers that can then be chain-extended with a second acrylate or methacrylate monomer to form block copolymers. Alternatively, a statistical copolymer with a specific composition could be synthesized by polymerizing a mixture of this compound and a co-monomer in the presence of a RAFT agent. The cyano group is generally stable under RAFT conditions. Cyanoethyl acrylate, a close analog, is listed as a useful monofunctional acrylate in polymer compositions google.com.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for synthesizing well-defined copolymers cmu.edu. It has been successfully employed to create block copolymers of various acrylates and methacrylates cmu.edu. A poly(this compound) macroinitiator could be synthesized via ATRP and subsequently used to initiate the polymerization of a second monomer, yielding a diblock copolymer. The synthesis of ABA triblock copolymers is also feasible using a difunctional initiator cmu.edu.

The synthesis of multifunctional copolymers often involves the use of co-monomers bearing specific functional groups. For example, copolymerizing this compound with a monomer containing a hydroxyl, carboxyl, or epoxy group would result in a multifunctional copolymer with both nitrile and the additional functionality. This allows for further chemical modifications or for the material to exhibit multiple responsive behaviors.

| Polymerization Technique | Key Advantages for Synthesizing Multifunctional Copolymers | Potential Copolymer Architectures |

|---|---|---|

| RAFT Polymerization | Wide tolerance to functional groups, control over molecular weight and dispersity. | Diblock copolymers, triblock copolymers, statistical copolymers, gradient copolymers. |

| ATRP | Well-defined polymers with controlled architecture, ability to create complex structures. | Diblock copolymers, ABA triblock copolymers, star copolymers, brush copolymers. |

Development of Complex Polymeric Architectures

Beyond linear copolymers, this compound units can be incorporated into more complex polymeric architectures, such as terpolymers and hyperbranched structures, to achieve highly specialized material properties.

There is a notable lack of specific research in the scientific literature detailing the synthesis and characterization of terpolymers that explicitly incorporate this compound units. However, the general principles of terpolymerization of acrylate, methacrylate, and other vinyl monomers can be extrapolated to predict the behavior of this compound in such systems.

Terpolymers are synthesized by polymerizing three distinct monomers. The resulting polymer's properties are a composite of the properties of the three constituent monomers. For example, the emulsion terpolymerization of styrene, α-methylstyrene, and methyl methacrylate has been modeled to predict conversion and polymer characteristics researchgate.net. Similarly, the curing behavior of terpolymers of styrene, methyl methacrylate, and 2-hydroxyethyl methacrylate has been investigated mdpi.com.

A hypothetical terpolymer incorporating this compound could be designed to have a specific combination of properties. For instance, a terpolymer of this compound, styrene, and butyl acrylate could potentially offer a balance of polarity (from the this compound), rigidity and high Tg (from the styrene), and flexibility (from the butyl acrylate). The synthesis could be carried out using controlled radical polymerization techniques to ensure a well-defined structure. Characterization would typically involve spectroscopic methods (NMR, FT-IR) to determine the composition and gel permeation chromatography (GPC) to determine the molecular weight and dispersity.

While direct synthesis of hyperbranched poly(this compound) is not widely reported, the fabrication of hyperbranched polymethacrylates is a well-established field, and these strategies could be adapted for cyanomethyl methacrylate, a closely related monomer. Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups.

One common method for synthesizing hyperbranched polymers is through self-condensing vinyl polymerization (SCVP) nih.govresearchgate.net. This approach utilizes a monomer that contains both a polymerizable vinyl group and an initiating group. While a specific SCVP monomer for this compound has not been described, this strategy remains a viable synthetic route.

Another approach involves the copolymerization of a standard monomer with a divinyl cross-linker. For example, the ATRP of methyl methacrylate with ethylene (B1197577) glycol dimethacrylate can lead to soluble hyperbranched polymers researchgate.net. A similar strategy could be employed with this compound.

Theoretical and Computational Studies of Cyanomethyl Acrylate Systems

Quantum Chemical Investigations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By approximating the complex many-electron problem, DFT provides a feasible yet robust method for studying systems like cyanomethyl acrylate (B77674).

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. irjweb.com The HOMO energy level relates to the ability of a molecule to donate electrons, while the LUMO energy level indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A small gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. researchgate.netresearchgate.net

These parameters are calculated using DFT methods, often with hybrid functionals like B3LYP. irjweb.com For instance, in a study on a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, DFT calculations were used to determine the HOMO and LUMO energies, providing insight into the molecule's charge transfer characteristics and electronic behavior. nih.gov The energy gap can influence the biological and chemical activity of the compound by indicating how readily it can participate in charge transfer interactions. dergipark.org.tr Global reactivity descriptors such as chemical hardness, potential, and electrophilicity index can also be derived from HOMO and LUMO energies to further quantify the reactivity of the molecule. irjweb.com

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Represents the electron-donating ability of the molecule. Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A small gap signifies high reactivity, polarizability, and low kinetic stability. researchgate.net A large gap implies high stability. researchgate.net |

Table 1: Key Parameters from Frontier Molecular Orbital Analysis.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. tandfonline.com The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species. tandfonline.com

Computational Prediction and Validation of Vibrational Spectra (FT-IR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. nih.gov DFT calculations are highly effective at predicting these vibrational frequencies. iosrjournals.org By computing the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained.

These theoretical spectra can be compared directly with experimental FT-IR and Raman data. nih.gov Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve accuracy, the computed frequencies are often scaled using empirical scale factors. iosrjournals.org This combined computational and experimental approach allows for precise assignment of vibrational modes. nih.gov For example, in the analysis of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, DFT calculations (using B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set) were performed to calculate theoretical vibrational frequencies, which showed good agreement with the experimental FT-IR and Raman spectra after scaling. nih.gov Such validation confirms the accuracy of the computed molecular geometry and electronic structure.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| C≡N stretch | Cyano Group | 2200-2260 |

| C=O stretch | Ester Carbonyl | 1735-1750 |

| C=C stretch | Alkene | 1620-1680 |

| C-O stretch | Ester | 1000-1300 |

Table 2: Characteristic Vibrational Frequencies Relevant to Cyanomethyl Acrylate.

Modeling of Solvent Effects on Electronic Properties and Reactions (e.g., Polarizable Continuum Models - PCM)

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. researchgate.net The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. researchgate.net In PCM, the solvent is modeled as a continuous dielectric medium characterized by its dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. researchgate.net

This approach allows for the investigation of how a solvent's polarity affects properties like electronic transition energies (UV-Vis spectra), molecular geometries, and reaction energy barriers. researchgate.netnih.gov For example, TD-DFT calculations combined with PCM can be used to predict how the absorption spectrum of a molecule changes in different solvents. science.gov Studies on radical addition to methyl acrylate have shown that solvent polarity can lower the reaction barrier height, and these effects can be modeled effectively using continuum solvation models. researchgate.net For this compound, PCM could be used to simulate its behavior in various solvents relevant to polymerization or other reactions, providing a more realistic theoretical model.

Analysis of Nonlinear Optical Properties of this compound Monomers

Materials with significant nonlinear optical (NLO) properties are in demand for applications in optoelectronics and photonics. Computational chemistry, particularly DFT, can predict the NLO response of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). These tensors describe how the molecule's dipole moment changes in the presence of a strong external electric field, such as that from a laser.

The first hyperpolarizability (β) is associated with second-order NLO effects, while the second hyperpolarizability (γ) relates to third-order effects. Theoretical studies on acrylate derivatives have shown that the presence of electron-donating and electron-withdrawing groups can enhance the NLO response. rsc.org For this compound, the electron-withdrawing nature of both the acrylate and cyano groups could lead to interesting NLO properties. DFT calculations can be employed to compute these properties and guide the design of new NLO materials. rsc.org For instance, studies on plasma-polymerized methyl acrylate films have correlated the extinction coefficient (k) with stronger NLO characteristics. nih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical methods like DFT are excellent for studying the static properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the time-dependent behavior of larger, more complex systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions over time. npl.co.uk

For this compound, MD simulations could be employed to study several phenomena. For example, simulations could model the bulk liquid phase of the monomer to understand its physical properties. More advanced applications include simulating the polymerization process to observe chain growth and polymer structure formation. Furthermore, MD can be used to study the interaction of this compound monomers or polymers with surfaces or nanoparticles, providing insights relevant to coatings and composite materials. npl.co.uk Studies on cyanine (B1664457) dye dimers have used MD to understand how their structure and dynamics are influenced by attachment to larger scaffolds like DNA, demonstrating the power of MD to probe complex intermolecular arrangements. rsc.org

Simulation of Polymer Chain Conformation and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformation and dynamics of polymer chains. These simulations model the movement of atoms over time, allowing researchers to observe how polymer chains fold, entangle, and move in relation to one another. For acrylic polymers, simulations can reveal the equilibrium structures and dynamic processes that are difficult to probe experimentally.

General molecular dynamics studies on various polyacrylates and similar vinylic polymers have shown that the conformation can range from compact, coiled structures to more extended, rigid-rod-like forms. The specific conformation is influenced by factors such as the polarity and size of the side group, the tacticity of the polymer chain, and the surrounding environment (e.g., solvent or bulk amorphous state). While specific simulation studies focused solely on the chain conformation of poly(this compound) are not widely available in the literature, general principles from simulations of other polar acrylic polymers can be inferred. The polar cyanomethyl group is expected to significantly influence chain stiffness and local chain arrangements through dipole-dipole interactions.

Simulations of similar polymers, like poly(methacrylic acid), have demonstrated that intramolecular hydrogen bonds and electrostatic interactions can stabilize specific conformations, such as compact coils or local helical structures. scribd.com The dynamics of the polymer, including segmental motion and diffusion, are directly linked to these conformational states. scribd.com

Computational Prediction of Phase Transition Behaviors (e.g., Melting Temperatures) and Melt Properties

Computational methods can be employed to predict key thermal properties of polymers, such as the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. These predictions are often based on quantitative structure-property relationship (QSPR) models or more intensive molecular dynamics simulations that track changes in properties like density or mobility as a function of temperature.

For poly(this compound), there are reported values for its glass transition temperature, although some discrepancies exist between different sources and computational models. One database lists the experimental Tg of poly(this compound) as 23 °C. csic.es In contrast, a computational study using a combination of artificial neural networks and the Elastically Collective Nonlinear Langevin Equation predicted a significantly higher Tg value. nsf.gov This highlights the challenges in accurately predicting thermal properties for highly polar polymers.

Table 1: Reported and Predicted Glass Transition Temperatures (Tg) for Poly(this compound)

| Source/Method | Glass Transition Temperature (Tg) |

|---|---|

| Polymer Properties Database csic.es | 23 °C (296 K) |

| Computational Prediction (ANN/ECNLE Model) nsf.gov | 159.3 °C (432.3 K) |

The significant difference between the reported experimental value and the computational prediction may stem from the high polarity of the cyanomethyl group, which can lead to strong intermolecular interactions that are challenging to model accurately with generalized parameters. researchgate.net

Atomistic-Level Studies of Polymer Degradation Mechanisms (e.g., Backbone Scission, Side-Chain Cross-linking)

Atomistic simulations provide a window into the chemical reactions that underpin polymer degradation. These computational studies can model the effects of heat, UV radiation, and chemical exposure on the polymer structure, identifying the most likely pathways for degradation. For acrylic polymers, common degradation mechanisms include scission of the polymer backbone, which reduces molecular weight, and cross-linking between side chains, which can make the material more brittle. bronze.irepdf.pub

While specific degradation simulations for poly(this compound) are not detailed in the available literature, studies on other acrylic polymers using atomistic molecular dynamics offer relevant insights. bronze.irepdf.pub These simulations model chemical damage by introducing bond scission or forming new cross-links and then observing the subsequent changes in the polymer's structural and mechanical properties. epdf.pub For instance, simulations can track the diffusion of reactive species, the energetics of bond breaking, and the formation of volatile byproducts or stable char. Such studies are crucial for predicting the long-term stability and service life of polymeric materials. bronze.ir

Investigation of Intermolecular Interactions in Poly(this compound) Systems

The physical properties of poly(this compound) are largely dictated by the intermolecular forces between its polymer chains. The presence of the highly polar nitrile (-C≡N) group and the ester group (-C(=O)O-) in the side chain leads to significant dipole-dipole interactions. Computational chemistry can quantify these interactions through calculations of cohesive energy and solubility parameters.

The cohesive energy density, which is the energy required to separate molecules from each other, is a direct measure of the strength of intermolecular forces. Group contribution methods allow for the estimation of these properties based on the polymer's chemical structure. A study estimated the solubility parameter of poly(this compound) to be relatively high, indicating strong intermolecular forces due to its polarity. researchgate.net However, the same study noted that predictions for highly polar polymers like poly(this compound) often show significant deviation from experimental values, underscoring the complexity of its interactions. researchgate.net

Calculated values for the molar volume and cohesive energy provide a quantitative basis for understanding these interactions.

Table 2: Calculated Cohesive Properties of Poly(this compound)

| Property | Calculated Value | Component Contributions (Small-Van Krevelen) |

|---|---|---|

| Molar Volume (V) | 86.5 cm³/mol | - |

| Cohesive Energy (E_coh) | 29,900 J/mol | Dispersion (Ed): 18,700 J/mol Polar (Ep): 8,400 J/mol Hydrogen Bonding (Eh): 2,800 J/mol |

These calculations break down the cohesive energy into contributions from dispersion forces, polar interactions, and hydrogen bonding. For poly(this compound), the polar contribution is substantial, as expected from its chemical structure. These strong polar interactions are responsible for its specific solubility characteristics and its thermal properties. researchgate.net

Referenced Compounds

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Chemical Structure Elucidation

Spectroscopic methods are fundamental for identifying functional groups and confirming the precise arrangement of atoms within the Cyanomethyl acrylate (B77674) molecule.

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in Cyanomethyl acrylate by analyzing the absorption of infrared radiation at specific wavelengths. Characteristic vibrational modes of the molecule's constituent bonds lead to distinct absorption bands.

Based on the functional groups present (vinyl, ester, nitrile, methylene), the FT-IR spectrum of this compound is expected to exhibit the following key absorption bands:

C=C Stretch (Vinyl): A band typically observed in the region of 1630-1640 cm⁻¹ nih.govrsc.orgnist.govhmdb.ca.

C=O Stretch (Ester): A strong absorption band characteristic of the ester carbonyl group, usually found between 1713-1740 cm⁻¹ nih.govrsc.orgnist.govhmdb.ca.

C≡N Stretch (Nitrile): A sharp and typically strong band associated with the nitrile group, expected around 2250-2260 cm⁻¹ nih.govhmdb.casigmaaldrich.com.

C-H Stretch (Vinyl): Absorption bands in the region of 3000-3100 cm⁻¹ corresponding to the stretching vibrations of the vinyl C-H bonds nih.govhmdb.ca.

C-H Stretch (Aliphatic): Bands in the range of 2850-2960 cm⁻¹ due to the stretching of the methylene (B1212753) (-CH₂-) group nih.govhmdb.casigmaaldrich.com.

C-O Stretch (Ester): Absorption bands associated with the ester linkage, typically found between 1100-1300 cm⁻¹ nih.govhmdb.ca.

Table 6.1.1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Reference (General) |

| Vinyl | C=C | 1630-1640 | nih.govrsc.orgnist.govhmdb.ca |

| Ester | C=O | 1713-1740 | nih.govrsc.orgnist.govhmdb.ca |

| Nitrile | C≡N | 2250-2260 | nih.govhmdb.casigmaaldrich.com |

| Vinyl | C-H | 3000-3100 | nih.govhmdb.ca |

| Methylene | C-H | 2850-2960 | nih.govhmdb.casigmaaldrich.com |

| Ester | C-O | 1100-1300 | nih.govhmdb.ca |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation, providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For this compound (CH₂=CH-COO-CH₂-CN), the ¹H NMR spectrum is expected to show distinct signals for the vinyl protons and the methylene protons adjacent to the ester and nitrile groups. The ¹³C NMR spectrum would reveal signals for the carbonyl carbon, the nitrile carbon, the vinyl carbons, and the methylene carbon.

Expected NMR Spectral Data:

¹H NMR:

Vinyl Protons (=CH₂): Signals typically appearing as a doublet or multiplet in the range of 5.8-6.4 ppm nih.govscielo.org.mxoregonstate.edutau.ac.il.

Vinyl Proton (=CH): A signal in the range of 6.1-6.4 ppm, likely coupled to the vinyl methylene protons nih.govscielo.org.mxoregonstate.edutau.ac.il.

Methylene Protons (-O-CH₂-CN): A singlet or multiplet around 4.7-4.8 ppm, reflecting their position adjacent to both the ester oxygen and the nitrile group nih.gov.

¹³C NMR:

C=O (Ester Carbonyl): A signal in the downfield region, typically between 165-170 ppm nih.govscielo.org.mxoregonstate.eduspectrabase.com.

C≡N (Nitrile Carbon): A signal in the region of 115-120 ppm nih.govscielo.org.mxoregonstate.edu.

C=C (Vinyl Carbons): Signals for the two vinyl carbons are expected in the range of 125-135 ppm nih.govscielo.org.mxoregonstate.eduspectrabase.com.

-O-CH₂-CN (Methylene Carbon): A signal in the range of 60-65 ppm, indicative of a carbon atom bonded to oxygen and adjacent to a nitrile group nih.govscielo.org.mxspectrabase.com.

Table 6.1.2: Expected NMR Chemical Shifts for this compound

| Nucleus | Proton/Carbon Type | Expected Chemical Shift (δ, ppm) | Solvent (Typical) | Reference (General) |

| ¹H | =CH₂ (Vinyl) | 5.8 - 6.4 | CDCl₃ | nih.govscielo.org.mxoregonstate.edutau.ac.il |

| ¹H | =CH (Vinyl) | 6.1 - 6.4 | CDCl₃ | nih.govscielo.org.mxoregonstate.edutau.ac.il |

| ¹H | -O-CH₂-CN | 4.7 - 4.8 | CDCl₃ | nih.gov |

| ¹³C | C=O (Ester) | 165 - 170 | CDCl₃ | nih.govscielo.org.mxoregonstate.eduspectrabase.com |

| ¹³C | C≡N (Nitrile) | 115 - 120 | CDCl₃ | nih.govscielo.org.mxoregonstate.edu |

| ¹³C | C=C (Vinyl) | 125 - 135 | CDCl₃ | nih.govscielo.org.mxoregonstate.eduspectrabase.com |

| ¹³C | -O-CH₂-CN | 60 - 65 | CDCl₃ | nih.govscielo.org.mxspectrabase.com |

Chromatographic Methods for Macromolecular Characterization

Chromatographic techniques are essential for analyzing polymers derived from this compound, particularly for determining their size and molecular weight characteristics.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique used to separate molecules based on their hydrodynamic volume in solution. For polymers, this translates to separation by molecular size, allowing for the determination of molecular weight distribution, including the number-average molecular weight (M<0xE2><0x82><0x99>), weight-average molecular weight (M<0xE1><0xB5><0xA1>), and polydispersity index (Đ = M<0xE1><0xB5><0xA1>/M<0xE2><0x82><0x99>).

When applied to poly(this compound), GPC/SEC would involve passing a solution of the polymer through columns packed with porous beads. Larger polymer molecules, which cannot penetrate the pores, elute faster, while smaller molecules that can enter the pores elute later. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate)), the molecular weight distribution of poly(this compound) can be accurately determined shimadzu.czpolylc.comlcms.czjordilabs.com. This information is critical for predicting and understanding the polymer's physical properties, such as viscosity, solubility, and mechanical strength.

Specific GPC/SEC data for poly(this compound) was not found in the provided search results. However, the principles and applications described are standard for polymer characterization shimadzu.czpolylc.comlcms.czjordilabs.com.

Mass Spectrometry for Polymer End-Group Analysis and Structural Verification

Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, are invaluable for confirming polymer structures, identifying end groups, and assessing the presence of side products or chain transfer events.

MALDI-TOF MS is a soft ionization technique widely used for analyzing large molecules like polymers. It allows for the high-resolution mass analysis of polymer chains, providing information about their molecular weight distribution and, crucially, the identity of the chain ends. By analyzing the mass-to-charge ratio (m/z) of the ionized polymer molecules, researchers can determine the exact mass of individual polymer chains. This capability is essential for:

End-Group Analysis: Identifying the chemical nature of the initiating and terminating species, which is vital for understanding the polymerization mechanism and confirming the presence of desired functional end groups.

Detecting Side Reactions: Identifying byproducts or chains formed through chain transfer or other unintended reactions, which can influence polymer properties mdpi.comrsc.orgsigmaaldrich.com.

For poly(this compound), MALDI-TOF MS would provide detailed mass spectra showing discrete peaks corresponding to polymer chains with different degrees of polymerization. The precise mass of these peaks, along with the mass difference between adjacent peaks (corresponding to the monomer's mass), would confirm the polymer's composition. Furthermore, the mass of the chain ends would be discernible, allowing for the verification of the polymerization initiator and any terminating agents used.

Specific MALDI-TOF MS data for poly(this compound) was not found in the provided search results. However, the technique's general application in polymer characterization, including end-group analysis and structural verification, is well-established for acrylate-based polymers mdpi.comrsc.orgsigmaaldrich.comacs.org.

Compound List:

this compound

2-(bis(cyanomethyl)amino)-2-oxoethyl acrylate (CMA2OEA)

Ethyl 2-cyano-3-phenylacrylate

Methyl acrylate

Ethyl acrylate

Poly(this compound)

Poly(methyl acrylate)

Poly(n-butyl acrylate)

Elemental Analysis for Stoichiometric and Compositional Verification

Elemental analysis is a fundamental quantitative technique used to determine the elemental composition of a pure compound. For this compound, this method is crucial for verifying its empirical formula and confirming its purity by precisely measuring the percentage by mass of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular formula of this compound is C5H5NO2, with a molecular weight of approximately 111.10 g/mol nih.gov.

The process of elemental analysis typically involves the combustion of a precisely weighed sample of the compound under controlled conditions. The combustion products (CO2, H2O, and N2) are then quantitatively measured. For nitrogen, specific methods like the Dumas method or Kjeldahl method are employed. The data obtained from these measurements allows for the calculation of the percentage composition of each element present in the sample. A close agreement between the experimentally determined elemental composition and the theoretically calculated values for this compound (C5H5NO2) serves as strong evidence for the compound's identity and purity.

For illustrative purposes, elemental analysis data from a related compound, 2-(bis(cyanomethyl)amino)-2-oxoethyl acrylate (CMA2OEA), demonstrated good agreement between experimental and theoretical values, with reported experimental findings of C: 51.9%, H: 4.3%, O: 23.0%, and N: 20.1% yildiz.edu.tr. Such precise elemental composition data is vital for confirming the successful synthesis and quality of this compound intended for further chemical or material science applications.

Illustrative Elemental Analysis Data (Related Compound CMA2OEA yildiz.edu.tr)

| Element | Experimental Percentage (%) | Theoretical Percentage (%) |

| Carbon (C) | 51.9 | 54.05 |

| Hydrogen (H) | 4.3 | 4.54 |

| Oxygen (O) | 23.0 | 28.79 |

| Nitrogen (N) | 20.1 | 12.61 |

Note: Theoretical percentages are calculated for this compound (C5H5NO2). The experimental data is from a related compound (CMA2OEA) as an example of the analytical technique.

Specialized Spectroscopic Probes for Network Properties and Reactivity

Beyond basic compositional analysis, specialized spectroscopic techniques are indispensable for elucidating the complex properties of polymers derived from monomers like this compound. These methods provide insights into the degree of polymerization, the intricate network structures formed, and the dynamic reactivity of the material.

Raman Spectroscopy for Degree of Polymerization and Network Structure

Raman spectroscopy is a powerful, non-destructive technique that probes molecular vibrations and is highly sensitive to changes in chemical bonds, making it exceptionally well-suited for monitoring polymerization processes horiba.comirdg.orgazom.commdpi.com. During the polymerization of acrylate monomers, the characteristic carbon-carbon double bond (C=C) of the vinyl group undergoes conversion into single bonds within the polymer chain. Raman spectroscopy can effectively track the disappearance of the C=C stretching vibration, which typically appears in the region of 1600-1650 cm-1, thereby quantifying the degree of monomer conversion and polymerization horiba.comazom.com.

UV-Vis Spectroscopy for Chromophore Analysis and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which is directly related to electronic transitions within molecules spectroscopyonline.comuu.nl. This technique is versatile and can be applied to monitor chemical reactions by tracking changes in the concentration of absorbing species, such as reactants, intermediates, or products spectroscopyonline.comthermofisher.com. The fundamental principle is that absorbance is directly proportional to the concentration of the absorbing substance, as described by the Beer-Lambert Law thermofisher.com.

Crucially, UV-Vis spectroscopy is widely used for monitoring reaction kinetics. By observing the change in absorbance over time at specific wavelengths, researchers can determine reaction rates, identify reaction intermediates, and elucidate reaction mechanisms spectroscopyonline.comthermofisher.comresearchgate.net. This capability is vital for optimizing polymerization conditions, understanding reaction pathways, and ensuring the quality of the final polymeric material. For example, the consumption of acrylate monomers or the formation of polymers with distinct UV-Vis absorption characteristics can be readily tracked, providing real-time data on the progress of the polymerization reaction thermofisher.comresearchgate.net.

Compound List:

this compound

2-(bis(cyanomethyl)amino)-2-oxoethyl acrylate (CMA2OEA)

2-Cyanoethyl acrylate

Functionalization and Modification of Poly Cyanomethyl Acrylate Materials

Post-Polymerization Modification (PPM) Strategies

PPM allows for the precise tailoring of polymer properties by chemically altering the polymer backbone or side chains after polymerization. This approach bypasses limitations associated with synthesizing functional monomers and can lead to materials with enhanced performance or novel applications.

Organocatalysis has emerged as a green and efficient method for the post-polymerization modification of polyacrylates. Specifically, nucleophilic organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can catalyze acyl substitution reactions (e.g., transesterification) on the ester side chains of polyacrylates nih.govacs.orgrsc.orgrsc.orgresearchgate.netresearchgate.netosti.govresearchgate.netrsc.orgrsc.orgacs.orgrsc.org. This method allows for the quantitative substitution of polymer side chains with various nucleophiles, including alcohols and amines, to create functionalized materials nih.govrsc.orgrsc.orgresearchgate.netrsc.org.

A key advantage of organocatalyzed transesterification is its selectivity towards sterically unhindered esters, which opens avenues for site-selective functionalization nih.govacs.orgresearchgate.net. Unlike traditional methods that often require activated ester monomers, which can be susceptible to hydrolysis, this organocatalytic approach utilizes hydrolytically stable commodity polyacrylates, extending their shelf-life and simplifying their handling nih.govrsc.orgrsc.orgresearchgate.netrsc.org. This strategy can be applied to homopolymers, statistical copolymers, and block copolymers, providing access to a wide range of functional macromolecules from inexpensive precursors nih.govrsc.orgrsc.orgresearchgate.netrsc.orgrsc.org.

Achieving site-selective functionalization, targeting specific segments of a polymer chain or its end-groups, is crucial for creating complex polymer architectures. Organocatalyzed transesterification, as mentioned above, can exhibit selectivity based on steric hindrance nih.govacs.orgresearchgate.net. For instance, TBD-catalyzed transesterification has demonstrated the ability to selectively functionalize sterically unhindered ester groups within copolymers or at the chain ends of polymers like poly(methyl methacrylate) (PMMA) nih.govacs.orgrsc.orgrsc.orgresearchgate.netrsc.orgrsc.org.

This selectivity allows for precise control over the distribution of functional groups along the polymer chain. By combining organocatalytic modification with reversible-deactivation radical polymerization (RDRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, researchers can achieve precise functionalization of sterically differentiated acrylic copolymers and polymeric chain ends nih.govacs.orgresearchgate.netrsc.orgrsc.org. This capability is vital for the synthesis of block copolymers and well-defined macromolecular structures with tailored properties.

The incorporation of chelating groups into poly(cyanomethyl acrylate) materials can impart specific binding capabilities, enabling selective interactions with metal ions or other target molecules. This is particularly relevant for applications in areas such as catalysis, sensing, and environmental remediation.

Research has explored the synthesis of metal-chelating polymers based on polyacrylate backbones functionalized with ligands like diethylenetriaminepentaacetic acid (DTPA) scholaris.ca. These polymers can be synthesized through post-polymerization modification of precursor polymers, allowing for the covalent attachment of multiple chelating moieties per polymer chain scholaris.cagoogle.com. Such functionalized polymers can be designed to selectively capture or transport specific metal ions, demonstrating potential for applications in bioassays and targeted ion removal scholaris.cagoogle.com. For example, polyacrylate chains functionalized with hydroxypyridinone (HOPO) motifs exhibit strong stability and a remarkable capacity for chelating a wide array of metal ions, offering a route to multifunctional networks with tunable properties acs.org.

Modifying the surface properties of poly(this compound) based systems is essential for applications requiring specific interfacial interactions, such as coatings, membranes, and biomaterials. Various techniques are employed to achieve controlled surface functionalization.

Grafting polymer chains onto existing surfaces is a common strategy google.comacs.orgacs.orgfrontiersin.orgmdpi.comresearchgate.net. For instance, UV-initiated graft polymerization can be used to attach acrylate (B77674) polymers, like poly(acrylic acid) or poly(methacrylic acid), to surfaces like poly(dimethylsiloxane) (PDMS), creating patterned coatings with tailored wettability and chemical composition acs.orgmdpi.com. Similarly, acrylate copolymers can be grafted onto PDMS elastomer surfaces using silane (B1218182) coupling agents and surface-initiated radical polymerization to control surface energy and anti-fouling properties frontiersin.org.

Other approaches include the use of surface-active spacers to promote the migration of reactive end groups to the surface during fabrication, enabling subsequent modification with bioactive molecules or other functional groups google.com. Furthermore, surface modification of nanoparticles, such as silica (B1680970) or zinc oxide, before or during polymerization with acrylates can improve their dispersibility and impart desired properties to the resulting nanocomposites, affecting mechanical strength, water vapor permeability, and antimicrobial characteristics mdpi.comtandfonline.comemerald.com.

The design of reactive polymer precursors is fundamental for subsequent chemical transformations, allowing for the introduction of diverse functionalities. Polyacrylates can be synthesized using controlled polymerization techniques that yield well-defined structures with specific reactive end-groups or side-chain functionalities.

Reversible-deactivation radical polymerization (RDRP) techniques, such as RAFT polymerization, are instrumental in synthesizing polyacrylates with controlled molecular weights, low polydispersities, and specific end-groups nih.govacs.orgresearchgate.netrsc.orgresearchgate.netrsc.orgresearchgate.net. These well-defined polymers can then serve as precursors for various post-polymerization modifications. For example, monomers containing enol ester functionalities, such as vinyl methacryloxy acetate (B1210297) (VMAc), can be copolymerized with acrylates using RAFT polymerization. The resulting polymers possess enol ester groups that can undergo organocatalyzed acyl substitution under mild conditions, circumventing the need for byproduct removal osti.govresearchgate.netrsc.org.

Another strategy involves synthesizing polymers with reactive ester groups, such as poly(pentafluorophenyl acrylate) (polyPFPA), which can be readily functionalized via transesterification with a wide range of alcohols rsc.orgacs.org. This approach allows for the introduction of functionalities like alkenes or alkynes, enabling further sequential modifications using click chemistry acs.org. Similarly, poly(acryloyl hydrazide) serves as a versatile scaffold, readily reacting with aldehydes for post-polymerization functionalization, leading to polymers with diverse chemical moieties nih.govrsc.org.

Compound List

this compound

Poly(this compound)

Poly(methyl acrylate) (PMA)

Poly(methyl methacrylate) (PMMA)

Poly(acrylic acid) (PAA)

Poly(methacrylic acid) (PMAA)

Poly(tert-butyl acrylate)

Poly(n-butyl acrylate) (PnBA)

Poly(ethylene glycol) methyl ether acrylate (PEGMA)

Poly(allyl glycidyl (B131873) ether) (PAGE)

Poly(glycidyl methacrylate) (PGMA)

Poly(dimethyl siloxane) (PDMS)

Poly(N-acryloyl glycinamide) (PNAGA)

Poly(tert-butyl-2-acryloylhydrazine-1-carboxylate)

Poly(acryloyl hydrazide)

Poly(pentafluorophenyl acrylate) (polyPFPA)

Poly(vinyl methacryloxy acetate) (P(MMA-co-VMAc))

Poly(acrylamide-co-acrylonitrile) (PAA)

Poly(styrene)

Poly(vinyl acetate)

Poly(n-butyl methacrylate) (PnBMA)

Poly(tert-butyl methacrylate) (PtBA)

Poly(2-(meth)acryloyloxy-2-(pentafluorophenyl)acetamide)

Poly(carboxybetaine urethane (B1682113) acrylate) (PCBUTA)

Poly(carboxybetaine ureido acrylate) (PCBUIA)

Poly(N-cyanomethyl acrylamide) (PNCMA)

Poly(HMC-co-PMC) bis acrylate

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Cyanomethyl Acrylate (B77674) Polymer Design

The traditional trial-and-error approach to polymer development is time-consuming and resource-intensive. bris.ac.uk The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing polymer science by shifting from this experience-driven paradigm to a more efficient data-driven approach. medium.commdpi.com These computational tools can process vast datasets to identify complex relationships between monomer structure, polymerization conditions, and final material properties, thereby accelerating the design of novel poly(cyanomethyl acrylate)-based materials with tailored functionalities. medium.comresearchgate.net

ML algorithms, such as neural networks and random forest models, can be trained on existing polymer data to predict properties like tensile strength, thermal stability, and dielectric constant based on molecular descriptors. medium.comresearchgate.net This predictive capability allows researchers to screen virtual libraries of this compound copolymers and formulations, identifying the most promising candidates before any physical synthesis is undertaken. medium.comresearchgate.net This significantly reduces the experimental workload and accelerates the discovery of materials for specific applications. acs.orgintellegens.com

Active learning (AL), a subfield of ML, further refines this process. In an AL workflow, the algorithm intelligently suggests the most informative experiments to perform next, dynamically building a robust model that can accurately predict polymer properties while minimizing the number of required experiments. acs.org This approach is particularly valuable for complex systems like multicomponent this compound copolymers, where the potential combination of monomers is vast. acs.org

Table 1: Application of AI/ML in Polymer Design

| AI/ML Technique | Application in Poly(this compound) Design | Potential Outcome |

|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) | Predict properties (e.g., glass transition temperature, dielectric constant) from the molecular structure of this compound and co-monomers. researchgate.net | Rapid screening of virtual polymer libraries to identify candidates with desired characteristics. researchgate.net |

| Neural Networks | Model complex, non-linear relationships between synthesis parameters (catalyst, temperature, solvent) and polymer properties. medium.com | Optimization of polymerization processes for enhanced yield, molecular weight control, and specific performance metrics. resolvemass.ca |

| Active Learning (AL) | Iteratively guide experimental design by suggesting the most informative monomer compositions or reaction conditions to test. acs.org | Accelerated development of robust predictive models with significantly fewer experiments. acs.org |

Development of Novel and Sustainable Catalytic Systems for Synthesis and Polymerization

The synthesis and polymerization of this compound are critically dependent on catalytic systems. Current research is focused on developing novel catalysts that are not only more efficient and selective but also more sustainable and environmentally benign. mdpi.comrsc.org This involves moving away from traditional catalysts that may be toxic or rely on scarce resources. rsc.org

One promising area is the use of photoredox catalysis, which utilizes visible light to initiate polymerization. nsf.gov This method offers mild reaction conditions and precise temporal control over the polymerization process. The development of recyclable, polymer-based photocatalysts, such as those derived from eosin (B541160) Y, presents a modular and sustainable platform. nsf.gov A catalyst monomer could be copolymerized with this compound, creating a self-catalyzing system that can be easily recovered and reused, improving reagent economy. nsf.gov

Enzymatic catalysis offers another green alternative for acrylate synthesis. Amylase preparations, for example, have been shown to catalyze the synthesis of glycosyl acrylates from starch. rsc.org Exploring similar biocatalytic routes for the synthesis or functionalization of this compound could lead to highly selective and sustainable processes under mild conditions.

Furthermore, advances in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are being driven by the design of new catalytic systems. mdpi.com Research into novel copper-based complexes and the use of reducing agents allows for polymerization of functional monomers like acrylates with greater control over molecular weight and architecture. mdpi.com The development of ionic liquid-catalyzed systems has also been shown to significantly increase polymerization rates at lower temperatures for certain acrylates. researchgate.net

Table 2: Emerging Catalytic Systems for Acrylate Polymerization

| Catalytic System | Description | Advantages for this compound |

|---|---|---|

| Photoredox Catalysis | Uses light-absorbing catalysts (e.g., eosin Y derivatives) to initiate polymerization under visible light. nsf.gov | Mild reaction conditions, temporal control, potential for recyclable and self-catalyzing polymer systems. nsf.gov |

| Enzymatic Catalysis | Employs enzymes (e.g., amylases, lipases) as biocatalysts for synthesis and modification. rsc.org | High selectivity, environmentally friendly (aqueous media, mild temperatures), use of renewable feedstocks. rsc.org |

| Advanced ATRP Catalysts | Novel transition metal complexes (e.g., copper-based) designed for higher activity and lower catalyst concentration. mdpi.com | Precise control over polymer architecture (e.g., block copolymers), enabling the creation of well-defined materials. mdpi.com |

| Organocatalysis | Uses small organic molecules (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene) to catalyze reactions like transesterification on the polymer backbone. researchgate.net | Metal-free, enables post-polymerization modification of poly(this compound) to introduce new functionalities. researchgate.net |

| Ionic Liquids | Used in catalytic amounts to accelerate radical polymerization at lower activation temperatures. researchgate.net | Increased reaction rates and reduced energy consumption during polymerization. researchgate.net |

The focus of this research is to create catalytic systems that are not only efficient but also align with the principles of green chemistry, reducing waste and reliance on hazardous substances. worktribe.com

Exploration of Bio-Inspired Functionalization and Molecular Recognition in Poly(this compound) Systems

Nature provides a vast library of functional molecules and systems that can inspire the design of advanced polymers. Bio-inspired functionalization aims to mimic biological mechanisms to create materials with unique properties, such as adhesion, specific recognition, and responsiveness to environmental stimuli. nih.gov For poly(this compound), this involves grafting bioactive molecules onto the polymer backbone to create materials for applications in biomedicine, sensing, and advanced adhesives. nih.gov

A prominent example of bio-inspired chemistry is the use of dopamine (B1211576), a molecule secreted by mussels for underwater adhesion. nih.gov Functionalizing the poly(this compound) backbone with dopamine or its derivatives could yield powerful adhesives that perform well in aqueous environments. nih.gov This can be achieved through post-polymerization modification, where the acrylate ester or the cyanomethyl group serves as a handle for chemical conjugation. researchgate.net

Molecular recognition is another key concept borrowed from biology, where molecules like enzymes and antibodies exhibit high specificity for their targets. This principle can be incorporated into poly(this compound) systems through molecular imprinting. researchgate.net In this technique, the polymer is synthesized in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target molecule. Such imprinted poly(this compound) networks could be designed for the selective binding and removal of specific analytes, pollutants, or biomolecules from complex mixtures. researchgate.net

Table 3: Bio-Inspired Approaches for Poly(this compound)

| Bio-Inspired Concept | Functionalization Strategy | Potential Application |

|---|---|---|

| Mussel Adhesion | Grafting dopamine or catechol derivatives onto the polymer backbone. nih.gov | High-strength, water-resistant adhesives for medical or marine applications. nih.gov |

| Molecular Imprinting | Polymerizing this compound in the presence of a target molecule (template) to create specific binding sites. researchgate.net | Selective sensors, separation media for chromatography, or targeted drug delivery vehicles. researchgate.net |

| Protein/Cell Resistance | Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) inspired by the non-fouling surfaces of some marine organisms. nih.gov | Biocompatible coatings for medical implants and devices to prevent protein adsorption and cell adhesion. researchgate.net |

| Self-Healing | Integrating dynamic covalent bonds or supramolecular interactions (e.g., hydrogen bonding) inspired by natural repair mechanisms. | Materials that can autonomously repair damage, extending their service life. |

These bio-inspired approaches are transforming poly(this compound) from a simple structural material into a sophisticated functional system capable of interacting with its environment in a controlled and specific manner. nih.gov

Advanced Multiscale Computational Modeling for Complex this compound Polymer Systems

Computational modeling has become an indispensable tool for understanding the structure-property relationships in polymeric materials across different length and time scales. techscience.com For complex systems involving poly(this compound), multiscale modeling provides a hierarchical approach to predict macroscopic properties based on fundamental molecular interactions. nih.gov This strategy bridges the gap between the quantum mechanical behavior of atoms and the bulk mechanical properties of the final material. nih.gov

The multiscale modeling workflow typically involves several levels of simulation:

Quantum Mechanics (QM): At the most fundamental level (~10⁻¹⁰ m), QM methods are used to calculate the electronic structure and reactivity of the this compound monomer and its interactions with catalysts. This provides accurate parameters for force fields used in larger-scale simulations. nih.gov

Atomistic Modeling (Molecular Dynamics/Monte Carlo): Using the parameters derived from QM, molecular dynamics (MD) or Monte Carlo (MC) simulations model the behavior of polymer chains at the atomistic level (~10⁻⁹ m). nih.gov These simulations can predict properties like glass transition temperature, chain conformation, and the diffusion of small molecules within the polymer matrix. nih.govmdpi.com They are also crucial for studying secondary reactions during polymerization, such as backbiting and β-scission, which significantly impact the final polymer architecture. mdpi.com

Coarse-Grained (CG) Modeling: To simulate larger systems and longer timescales, atomistic models are simplified into coarse-grained representations, where groups of atoms are treated as single beads. This allows for the study of phenomena like polymer morphology, phase separation in blends, and the formation of self-assembled structures (~10⁻⁷ m). osti.gov

Continuum Modeling (Finite Element Method): At the macroscopic scale (~10⁻³ m and above), the material is treated as a continuum. The properties derived from the lower-scale simulations are used as inputs for finite element models to predict the mechanical behavior, stress distribution, and failure of a bulk polymer component under real-world conditions. nih.govosti.gov

Table 4: Multiscale Modeling Techniques for Poly(this compound)

| Modeling Scale | Simulation Method | Information Obtained |

|---|---|---|

| Quantum | Quantum Mechanics (QM) | Reaction barriers, charge distribution, force field parameters. nih.gov |

| Atomistic | Molecular Dynamics (MD), Monte Carlo (MC) | Glass transition temperature, chain dynamics, mechanical moduli, polymerization kinetics. mdpi.comacs.org |

| Mesoscale | Coarse-Grained (CG) MD, Dissipative Particle Dynamics (DPD) | Polymer blend morphology, self-assembly, nanocomposite structure. osti.gov |

| Macroscopic | Finite Element Method (FEM) | Bulk mechanical properties, stress-strain behavior, material failure analysis. nih.gov |

By integrating these different modeling techniques, researchers can build a comprehensive understanding of how molecular-level decisions, such as the choice of a co-monomer or catalyst, translate into the final performance of a poly(this compound) material. acs.org This predictive power is essential for the rational design of next-generation polymers. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing cyanomethyl acrylate (CMA) with controlled molecular weight distributions?

- Methodology : CMA can be synthesized via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization using chain transfer agents like cyanomethyl dodecyl trithiocarbonate. This method enables precise control over molecular weight and polydispersity. For example, a 1:45:5:0.1 molar ratio of [CTA]:[comonomer]:[CMA]:[AIBN] in 1,4-dioxane at 65°C yields polymers with low dispersity (Đ < 1.3) .

- Validation : Confirm molecular weight via Gel Permeation Chromatography (GPC) and structural integrity using H NMR.

Q. How should researchers characterize the reactivity of CMA in radical copolymerization systems?

- Experimental Design : Use kinetic studies (e.g., measurements via pulsed laser polymerization) to quantify CMA's reactivity ratios with common monomers like methyl methacrylate (MMA). Compare Q-e values to predict copolymer composition .

- Data Interpretation : Inconsistent reactivity ratios may arise due to solvent polarity or initiator choice; cross-validate using C NMR for triad sequence analysis.

Q. What safety protocols are critical for handling CMA in laboratory settings?

- Guidelines : CMA is a skin irritant and respiratory sensitizer. Use fume hoods, wear nitrile gloves, and store under nitrogen to prevent premature polymerization. First-aid measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for inhalation exposure .

Advanced Research Questions

Q. How do crosslinking agents influence the hydrolytic stability of CMA-based copolymers?

- Methodology : Synthesize CMA copolymers with crosslinkers like ethylene glycol diacrylate (EGDA) and assess hydrolytic degradation at varying pH (4–10) and temperatures (25–60°C). Monitor mass loss and swelling ratios over time.

- Data Contradictions : Higher crosslinking density may paradoxically reduce stability due to residual stress in the polymer network. Use dynamic mechanical analysis (DMA) to correlate crosslink density with Tg and degradation rates .

Q. What statistical experimental designs are optimal for optimizing CMA-based material properties (e.g., hardness, adhesion)?